Nocardicin B

Vue d'ensemble

Description

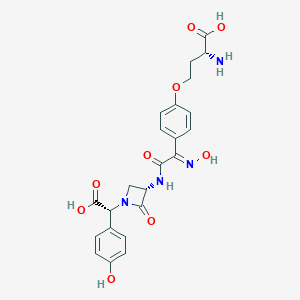

Nocardicin B is a minor metabolite within the nocardicin family of monocyclic β-lactam antibiotics, first isolated alongside nocardicin A from Nocardia uniformis subsp. tsuyamanensis ATCC 21806 . Structurally, it shares a tripeptide core (D-p-hydroxyphenylglycine [D-pHPG]–L-serine–D-pHPG) with other nocardicins but differs in its oxime configuration and side-chain stereochemistry . Unlike nocardicin A, which exhibits potent antibacterial activity, this compound has reduced efficacy, attributed to its distinct stereochemical features . Its molecular formula and stereochemical details are illustrated in Table 1.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les origines biosynthétiques de la nocardicine A impliquent la L-sérine et deux unités d'acides aminés non protéinogènes, la p-hydroxyphénylglycine . Les chaînes latérales homoséryliques sont dérivées de la L-homosérine. La biosynthèse est catalysée par l'enzyme nocardicine-A épimérase .

Méthodes de production industrielle : Pour un usage commercial, la nocardicine A est produite par fermentation microbienne. Les progrès de l'ingénierie génétique des espèces de Nocardia ont amélioré le titre de production ou diversifié structurellement les biomolécules d'importance pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : La nocardicine A subit diverses réactions chimiques, notamment l'oxydation et la substitution. L'activité notable de la nocardicine A est attribuée à la présence de l'oxime syn et à la configuration D terminale de la chaîne latérale homosérylique .

Réactifs et conditions courants : La formation de la nocardicine A implique l'oxydation de la 2'-amine de la nocardicine C pour fournir la nocardicine A. Cette réaction est catalysée par l'enzyme NocL .

Produits principaux : Le produit principal formé à partir de ces réactions est la nocardicine A elle-même, ainsi que d'autres métabolites structurellement apparentés tels que les nocardicines B à G .

4. Applications de la recherche scientifique

La nocardicine A a des applications significatives dans divers domaines :

Chimie : La nocardicine A est étudiée pour sa structure unique de β-lactame monocyclique, qui lui confère une résistance aux enzymes β-lactamases .

Biologie : Elle est utilisée pour étudier les voies biosynthétiques des antibiotiques β-lactames et le rôle des enzymes spécifiques dans ces voies .

Médecine : La nocardicine A présente une activité antibactérienne contre les bactéries à Gram négatif, ce qui en fait un candidat potentiel pour le traitement des infections causées par des agents pathogènes résistants aux médicaments .

Industrie : La structure unique du composé et sa résistance à la β-lactamase en font un élément précieux pour le développement de nouveaux antibiotiques .

5. Mécanisme d'action

La nocardicine A inhibe la synthèse de la paroi cellulaire bactérienne en bloquant la réticulation du peptidoglycane. Elle a une forte affinité pour la protéine liant la pénicilline 3 et une faible affinité pour la protéine liant la pénicilline 1a . Cette inhibition empêche les bactéries de former une paroi cellulaire stable, ce qui entraîne la lyse et la mort cellulaires .

Composés similaires :

- Nocardicine B

- Pénicilline

- Céphalosporines

Comparaison : La nocardicine A est unique en raison de sa structure de β-lactame monocyclique, qui lui confère une résistance aux enzymes β-lactamases. Contrairement à la plupart des β-lactames bicycliques, la structure monocyclique de la nocardicine A la rend plus stable et efficace contre certaines bactéries résistantes aux médicaments .

La nocardicine A se démarque de ses pairs par ses caractéristiques structurales uniques et son potentiel significatif dans diverses applications scientifiques et industrielles.

Applications De Recherche Scientifique

Antibacterial Properties

Nocardicin B exhibits notable antibacterial activity against a range of gram-positive and some gram-negative bacteria. It is particularly effective against strains that are resistant to conventional antibiotics, making it a candidate for further development in treating multidrug-resistant infections.

- Mechanism of Action : this compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Sensitivity | Reference |

|---|---|---|

| Staphylococcus aureus | Sensitive | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Resistant |

Biosynthetic Pathways

The biosynthesis of this compound involves complex enzymatic processes that are crucial for its production. Understanding these pathways can lead to enhanced production methods or the development of novel antibiotics.

- Key Enzymes : The biosynthetic gene cluster for Nocardicin includes several key genes such as nocA, nocB, and nocL, which encode nonribosomal peptide synthetases (NRPS) and tailoring enzymes necessary for the formation of the β-lactam structure.

Table 2: Key Genes in this compound Biosynthesis

| Gene | Function | Reference |

|---|---|---|

| nocA | Nonribosomal peptide synthetase | |

| nocB | Nonribosomal peptide synthetase | |

| nocL | Cytochrome P450 involved in oxidation |

Therapeutic Potential

Given its unique structure and mechanism of action, this compound has potential applications in therapeutic settings:

- Multidrug-Resistant Infections : Research indicates that this compound could be effective against bacteria that have developed resistance to traditional β-lactams.

- Combination Therapy : There is potential for using this compound in combination with other antibiotics to enhance efficacy and reduce resistance development.

Case Studies

Several studies have investigated the efficacy and mechanisms of action of this compound:

- Study on Resistance Mechanisms : A study published in the Journal of Antibiotics explored how certain bacterial strains develop resistance to this compound and suggested strategies for overcoming this resistance through combination therapies .

- Clinical Trials : Preliminary clinical trials have shown promising results in using this compound for treating skin infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in infection rates when used alongside conventional treatments .

Mécanisme D'action

Nocardicin A inhibits the synthesis of the bacterial cell wall by blocking peptidoglycan crosslinking. It has a high affinity for penicillin-binding protein-3 and a mild affinity for penicillin-binding protein-1a . This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

Nocardicin A

Nocardicin A is the most bioactive member of the nocardicin family. Key differences between nocardicin A and B include:

- Oxime Configuration: Nocardicin A contains a rare syn-(Z)-oxime group critical for antibacterial activity, while nocardicin B has an anti-(E)-oxime configuration. This difference arises from intramolecular hydrogen bonding during biosynthesis, which stabilizes the Z-oxime in nocardicin A .

- Side-Chain Stereochemistry: The homoseryl side chain in nocardicin A has a terminal D-configuration, whereas this compound lacks this stereochemical feature, contributing to its diminished activity .

- Biosynthetic Regulation: The enzyme NocJ, a pyridoxal 5'-phosphate (PLP)-dependent epimerase, is essential for generating the D-configured side chain in nocardicin A. Deletion of nocJ abolishes nocardicin A production but retains isomers like isonocardicin A, highlighting its role in stereochemical specificity .

Chlorocardicin and Formadicins

- Chlorocardicin: Produced by Streptomyces, this monocyclic β-lactam lacks the oxime group but shares a similar β-lactam core. Its activity against gram-negative bacteria is weaker than nocardicin A due to the absence of the oxime functionality .

- Formadicins: These bacterial-derived β-lactams feature a non-ribosomal peptide backbone but diverge in side-chain modifications. Unlike nocardicins, formadicins incorporate a methoxy group, altering their target specificity .

Structural and Functional Data Table

Activité Biologique

Nocardicin B is a member of the nocardicin family, which comprises a group of monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis. These compounds are notable for their unique structural characteristics and significant antibacterial activity. This compound, along with its analogs, has garnered attention for its potential applications in treating bacterial infections, particularly those caused by resistant strains.

Structural Characteristics

This compound is structurally related to penicillins and cephalosporins but features a distinctive monocyclic β-lactam ring. The compound's structure is characterized by the presence of a 4-hydroxyphenylglycine unit and an unusual d-configured homoseryl side chain, which contribute to its biological activity. The stereochemistry of this compound plays a critical role in its interaction with bacterial enzymes, particularly transpeptidases, which are essential for cell wall synthesis.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Class | Monocyclic β-lactam antibiotic |

| Source | Nocardia uniformis subsp. tsuyamanensis |

| Key Functional Groups | β-lactam ring, 4-hydroxyphenylglycine |

| Stereochemistry | d-configuration in the homoseryl side chain |

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against various Gram-positive bacteria. Its mechanism of action primarily involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the transpeptidation process crucial for maintaining cell wall integrity.

Case Studies

- Activity Against Staphylococcus aureus : In vitro studies have demonstrated that this compound effectively inhibits the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for this compound against MRSA has been reported to be lower than that for several conventional antibiotics, highlighting its potential as an alternative treatment option.

- Synergistic Effects : Research has indicated that this compound can exhibit synergistic effects when used in combination with other antibiotics, such as vancomycin. This synergy enhances the overall antimicrobial efficacy and may help overcome resistance mechanisms employed by certain bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective against MRSA |

| Enterococcus faecalis | 1.0 | Shows moderate activity |

| Escherichia coli | >32 | Limited effectiveness |

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of PBPs, which are critical for peptidoglycan cross-linking in bacterial cell walls. By binding to these proteins, this compound prevents proper cell wall formation, leading to bacterial lysis and death.

Enzymatic Interactions

Recent studies have focused on the interactions between this compound and various PBPs. The binding affinity and kinetics have been characterized using surface plasmon resonance (SPR) techniques, providing insights into how structural variations influence biological activity.

Biosynthesis and Genetic Regulation

The biosynthetic pathway of this compound is intricately linked to genetic factors within Nocardia uniformis. Mutational analyses have identified key genes involved in the production of nocardicins A and B, including those encoding nonribosomal peptide synthetases (NRPSs) and cytochrome P450 enzymes.

Genetic Studies

- Gene Disruption Experiments : Studies involving the disruption of specific genes within the nocardicin biosynthetic cluster have revealed critical insights into the production pathway. For instance, disrupting the gene encoding NocL resulted in a significant decrease in nocardicin production, confirming its essential role in biosynthesis.

- Heterologous Expression : Heterologous expression systems have been employed to produce nocardicins in non-native hosts, facilitating further studies on their biological properties and potential applications in medicine.

Q & A

Basic Research Questions

Q. What structural features distinguish Nocardicin B from other nocardicin analogs, and how can these be experimentally validated?

this compound is characterized by its monocyclic β-lactam core and a tripeptide backbone (D-pHPG–L-Ser–D-pHPG). Structural differentiation from analogs like Nocardicin A involves comparative NMR spectroscopy and high-resolution mass spectrometry (HRMS) to identify substituent variations (e.g., hydroxylation patterns). X-ray crystallography can resolve stereochemical ambiguities, while HPLC with UV detection at 272 nm (using a Luna C18 column and trifluoroacetic acid-based mobile phases) enables purity assessment and analog separation .

Q. What experimental methodologies are recommended for elucidating the biosynthetic pathway of this compound in Nocardia uniformis?

The nonribosomal peptide synthetase (NRPS) pathway involves modules NocA and NocB. Key steps include:

- Gene cluster analysis : Annotate adenylation (A) domain substrate specificity via in silico tools (e.g., NRPSpredictor2) and validate through ATP/PPi exchange assays with MbtH proteins .

- Mutagenesis : Knockout individual NRPS modules to confirm their role in pentapeptide precursor formation .

- Isotopic labeling : Use - or -labeled amino acids to trace incorporation into the tripeptide backbone .

Q. How can researchers optimize HPLC conditions for quantifying this compound in microbial culture supernatants?

Employ a Luna C18(2) column with a binary mobile phase (0.1% trifluoroacetic acid in water and acetonitrile:water). Use a gradient elution (94:6 to 60:40 over 40 minutes) and detect analytes at 272 nm. Validate the method using spiked samples to calculate recovery rates and limit of detection (LOD) .

Advanced Research Questions

Q. How do contradictions in adenylation (A) domain substrate predictions for NRPS modules impact hypotheses about this compound biosynthesis?

Discrepancies arise in A2 domain specificity, with bioinformatics suggesting L-Arg or L-Orn, while experimental data remain inconclusive. To resolve this:

- Perform substrate screening using ATP/PPi exchange assays with synthetic amino acid libraries.

- Apply heterologous expression in E. coli with MbtH chaperones to enhance A-domain activity .

- Compare gene cluster orthologs in Actinosynnema mirum and N. uniformis to identify conserved residues critical for substrate selection .

Q. What methodological challenges arise in heterologous expression of this compound NRPS modules, and how can they be addressed?

Challenges include poor solubility of NRPS proteins and incomplete module skipping. Solutions:

- Use fusion tags (e.g., SUMO) to improve protein solubility.

- Co-express MbtH proteins to stabilize adenylation domains .

- Apply substrate-directed biosynthesis by supplementing cultures with non-canonical amino acids to bypass inactive domains .

Q. How can researchers design experiments to evaluate this compound’s synergy with other β-lactam antibiotics against multidrug-resistant pathogens?

- Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) using Pseudomonas aeruginosa or Acinetobacter baumannii clinical isolates.

- Time-kill curves : Assess bactericidal activity over 24 hours with sub-MIC concentrations.

- Mechanistic studies : Use fluorescent β-lactam probes to monitor target engagement (e.g., penicillin-binding proteins) in synergy conditions .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC values.

- ANOVA with post-hoc tests : Compare toxicity across dose groups in in vivo models (e.g., murine LD studies).

- Bootstrap resampling : Estimate confidence intervals for low-sample-size datasets .

Q. Methodological Notes

- Data Validation : Cross-reference HPLC peaks with synthetic standards and LC-MS/MS fragmentation patterns to confirm this compound identity .

- Ethical Compliance : For in vivo studies, adhere to NIH guidelines for preclinical reporting, including randomization, blinding, and power analysis .

- Contradictory Data : Use systematic literature reviews (e.g., PRISMA frameworks) to contextualize conflicting biosynthetic models .

Propriétés

IUPAC Name |

(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZOGJNVIFEBA-TWTPMLPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101375 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60134-71-6 | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60134-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardicin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCARDICIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.